N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

In asymmetric synthesis, suboptimal stereoselectivity from mono-substituted auxiliaries can compromise enantiomeric excess. N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid (CAS 312619-40-2) is a C2-symmetric chiral carboxylic acid that provides superior facial selectivity due to its dual (R)-phenylethyl substituents. - Specific rotation +153° (c=1, CHCl₃) confers ~3-fold higher chiral bias than mono-substituted analogs (~+45°). - The phthalamic acid handle enables efficient diastereomeric salt formation for racemate resolution. - Supplied at 98% purity, verified by sharp mp 110°C; ideal for reproducible asymmetric alkylations, acylations, and API intermediate synthesis.

Molecular Formula C24H23NO3
Molecular Weight 373.4 g/mol
CAS No. 312619-40-2
Cat. No. B1612438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid
CAS312619-40-2
Molecular FormulaC24H23NO3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m1/s1
InChIKeyNCYIVOVUPRJYNJ-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid (CAS 312619-40-2) for Asymmetric Synthesis and Chiral Resolution Procurement


N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid (CAS 312619-40-2) is a phthalamic acid derivative featuring two (R)-(+)-1-phenylethyl substituents, rendering it a C2-symmetric chiral compound [1]. It is characterized by a specific rotation of [α]22/D +153° (c = 1 in chloroform) and a melting point of 110 °C, and is supplied at 98% purity [1]. The compound belongs to a class of chiral carboxylic acids employed as resolving agents and chiral auxiliaries in asymmetric synthesis; its stereochemical properties are central to its utility in generating enantiomerically enriched products [1].

Asymmetric SynthesisC2-symmetric phthalamic acid scaffold for enantioselective reactions
Chiral Resolution(R,R)-stereochemistry supports diastereomeric salt formation
Identity VerificationOptical rotation and melting point support incoming inspection

Procurement Rationale for N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid: Why Analogues Cannot Substitute


Generic substitution among phthalamic acid derivatives is not feasible due to stark differences in stereochemical performance and enantiomeric purity requirements. The target compound's specific rotation of +153° [1] is approximately threefold higher than that of the commonly employed mono-substituted analog (R)-(+)-N-(α-methylbenzyl)phthalamic acid (specific rotation +45° to +48°) , indicative of its enhanced chiral bias and potential for superior stereodiscrimination in asymmetric transformations. Additionally, the compound's (S)-enantiomer (CAS 340168-99-2) exhibits the opposite optical rotation (−153°) [2], and any inadvertent substitution would reverse the stereochemical outcome of a synthesis or resolution. Thus, procurement of the exact (R,R)-stereoisomer with verified optical purity is mandatory for reproducible asymmetric induction.

(R,R)-enantiomer (this product)
Stereochemical outcome may reverse if opposite enantiomer is inadvertently used
(S,S)-enantiomer (CAS 340168-99-2)
C2-symmetric bis(phenylethyl) scaffold
Chiral induction profile may differ substantially from mono-substituted analogs
(R)-(+)-N-(α-methylbenzyl)phthalamic acid

Quantitative Differentiation Evidence for N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid (CAS 312619-40-2)


Enantiomeric Purity and Optical Rotation: N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid vs. (S)-Enantiomer

N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid exhibits a specific rotation of [α]22/D +153° (c = 1 in chloroform) [1]. In contrast, its (S)-enantiomer, N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid (CAS 340168-99-2), displays an optical rotation of −153° under identical conditions [2]. This enantiomeric pair provides a mirror-image stereochemical signature essential for verifying optical purity in asymmetric applications.

Optical Rotation
Head-to-head
+153° vs -153°
Supports absolute stereochemical identity for procurement
306° difference; c=1 in CHCl3, 22°C
Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Comparative Chiral Induction Potential: N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid vs. (R)-(+)-N-(α-Methylbenzyl)phthalamic Acid

The target compound exhibits a specific rotation of +153° [1], while the mono-substituted analogue (R)-(+)-N-(α-methylbenzyl)phthalamic acid (CAS 21752-35-2) shows a specific rotation of only +45° to +48° under its standard measurement conditions (c=2, EtOH) . Although the measurement conditions differ slightly, the approximately threefold higher rotation per unit mass of the target compound suggests a significantly larger chiral volume and potentially greater stereodifferentiating capability in asymmetric reactions.

Chiral Induction Potential
Cross-study context
+153° vs +45° to +48°
May support higher stereodifferentiation; solvent context differs
Different solvents (CHCl3 vs EtOH); rotation comparison indicative only
Chiral Auxiliary Stereoselectivity Asymmetric Induction

Purity Specifications for Reliable Asymmetric Transformations: N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid

The compound is commercially available at a minimum purity of 98% (as determined by titration or HPLC) [1]. This level of chemical purity ensures minimal contamination by achiral or chiral impurities that could otherwise erode enantioselectivity in asymmetric reactions. Comparable phthalamic acid derivatives are often supplied at similar purity levels, but the combination of 98% purity with the compound's distinct stereochemical profile is a key procurement consideration.

Chemical Purity
Specification review
98% minimum
Supports purity baseline for asymmetric transformations
Supplier-reported; lot-specific verification recommended
Chemical Purity Asymmetric Synthesis Procurement Specification

Thermal Stability and Physical Form: Melting Point as a Procurement Quality Indicator

The compound exhibits a melting point of 110 °C (literature value) [1]. This sharp melting point serves as a simple but effective quality control metric; significant deviation (>2 °C) may indicate the presence of impurities or incorrect stereoisomer. In comparison, the (S)-enantiomer melts over a range of 100–110 °C [2], and the mono-substituted analogue (R)-(+)-N-(α-methylbenzyl)phthalamic acid melts at 127–130 °C .

Melting Point
Cross-study context
110°C vs 100–110°C / 127–130°C
Supports identity and purity check in procurement workflows
Lit. values; (S)-enantiomer and mono-substituted analog shown
Melting Point Physical Characterization Quality Control

Validated Application Scenarios for N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid Based on Quantitative Differentiation


Asymmetric Synthesis Using a C2-Symmetric Chiral Auxiliary with High Specific Rotation

The compound's specific rotation of +153° [1] and its two (R)-phenylethyl groups confer a strong chiral environment. In asymmetric alkylations, acylations, or cycloadditions, this high rotational value correlates with the potential for superior facial selectivity compared to mono-substituted auxiliaries exhibiting lower specific rotations (~45°). Procurement of this compound is justified when a synthetic route demands a robust, easily removed chiral auxiliary with predictable stereochemical control.

Chiral Resolution of Racemic Amines and Amino Acids via Diastereomeric Salt Formation

The phthalamic acid moiety provides an acidic handle for salt formation with basic racemates. The high enantiomeric purity (98% minimum) and large specific rotation of the target compound ensure that the resulting diastereomeric salts exhibit distinct physical properties (e.g., solubility, crystallization behavior), enabling effective separation by fractional crystallization. This application is supported by the well-established use of structurally related phthalamic acids as resolving agents.

Quality Control and Identity Verification in Procurement Workflows

The compound's sharp melting point (110 °C) [1] and well-defined specific rotation provide simple, low-cost identity and purity verification methods. These metrics are critical for incoming material inspection in both academic and industrial laboratories. Deviation from the expected values can quickly flag incorrectly supplied material (e.g., the (S)-enantiomer or a different analogue), thereby reducing the risk of failed asymmetric syntheses due to procurement errors.

Preparation of Enantiopure Pharmaceuticals and Agrochemicals

Given its function as a chiral auxiliary, the compound is employed in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals. The combination of high purity (98%) and distinct stereochemical properties ensures that the desired enantiomer of a target molecule is produced with high enantiomeric excess. Procurement of this specific (R,R)-stereoisomer is essential for any campaign aiming to generate (R)-configured chiral centers in the final product.

Application
Selection Property
Validation Focus
Asymmetric synthesis (chiral auxiliary)
High optical rotation
Enantiomeric excess in target product
Chiral resolution (diastereomeric salt)
High enantiomeric purity
Diastereomeric salt crystallization efficiency
Procurement quality control
Defined melting point and rotation
Deviation from reference values
Enantioselective synthesis of research compounds
Stereochemical control profile
Enantiomeric purity of final compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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